molecular formula C11H12N2O2 B223825 N-(2-aminoethyl)benzofuran-2-carboxamide

N-(2-aminoethyl)benzofuran-2-carboxamide

Cat. No.: B223825
M. Wt: 204.22 g/mol
InChI Key: CCAVKCMCVKKVNT-UHFFFAOYSA-N
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Description

N-(2-aminoethyl)benzofuran-2-carboxamide is a chemical compound that belongs to the class of benzofuran derivatives Benzofurans are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-aminoethyl)benzofuran-2-carboxamide typically involves the reaction of 1-benzofuran-2-carboxylic acid with 2-aminoethylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production time and costs.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the benzofuran ring, leading to the formation of various oxidized derivatives.

    Reduction: The compound can be reduced to form different amine derivatives, depending on the reducing agents used.

    Substitution: Substitution reactions can occur at the aminoethyl group, where different substituents can be introduced to modify the compound’s properties.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products:

    Oxidation: Oxidized benzofuran derivatives.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted benzofuran derivatives with various functional groups.

Scientific Research Applications

N-(2-aminoethyl)benzofuran-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of N-(2-aminoethyl)benzofuran-2-carboxamide involves its interaction with specific molecular targets within cells. It can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • N-(2-aminoethyl)-3-aminopropyltrimethoxysilane
  • N-(2-aminoethyl)-1-aziridineethanamine
  • N-(2-aminoethyl)glycine

Comparison: N-(2-aminoethyl)benzofuran-2-carboxamide is unique due to its benzofuran core, which imparts distinct chemical and biological properties. Compared to other similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for specific research and industrial applications.

Properties

Molecular Formula

C11H12N2O2

Molecular Weight

204.22 g/mol

IUPAC Name

N-(2-aminoethyl)-1-benzofuran-2-carboxamide

InChI

InChI=1S/C11H12N2O2/c12-5-6-13-11(14)10-7-8-3-1-2-4-9(8)15-10/h1-4,7H,5-6,12H2,(H,13,14)

InChI Key

CCAVKCMCVKKVNT-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=C(O2)C(=O)NCCN

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C(=O)NCCN

Origin of Product

United States

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